N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20-10-17(18-11-20)24(21,22)19-13(3)8-14-4-5-16-15(9-14)6-7-23-16/h4-5,9-13,19H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKVNHGEVWXCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzofuran moiety , which is known for its diverse pharmacological properties.
- An imidazole ring , contributing to its potential as a bioactive agent.
- A sulfonamide group , which has been linked to various therapeutic effects.
Molecular Formula:
Molecular Weight: 320.42 g/mol
CAS Number: 2034574-25-7
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic compounds.
- Alkylation: The propan-2-yl group is introduced using suitable alkylating agents.
- Formation of the Imidazole Ring: This step often involves condensation reactions with appropriate precursors.
- Sulfonamide Bond Formation: The final step involves the reaction of the imidazole derivative with sulfonamide.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The benzofuran moiety may enhance this effect by interacting with bacterial enzymes or receptors.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Bacterial Inhibition |
| Compound B | 16 | Antifungal Activity |
| N-(...)-Sulfonamide | 8 | Broad-spectrum activity |
Anticancer Activity
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is an area of active research.
Case Study: In Vitro Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated:
- IC50 Values: Ranging from 10 to 20 μM across different cell lines.
This suggests promising potential for further development as an anticancer agent.
Toxicity Studies
Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos indicated that the compound exhibited low toxicity levels, suggesting it could be a safe candidate for further pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of dihydrobenzofuran and imidazole-sulfonamide moieties. Key comparisons with analogous compounds include:
- Sulfonamide vs.
- Dihydrobenzofuran vs. Phenyl Rings : The dihydrobenzofuran’s oxygen-containing ring introduces conformational rigidity and moderate polarity, contrasting with the planar phenyl groups in benzamides. This may influence solubility and metabolic stability .
Computational and Analytical Insights
- Crystallography : SHELX programs, widely used for small-molecule refinement, may aid in resolving the target compound’s crystal structure, leveraging its robustness in handling complex stereochemistry .
Research Implications and Limitations
While structural and synthetic comparisons highlight the target compound’s uniqueness, direct pharmacological or pharmacokinetic data are absent in the provided evidence. Further studies should prioritize:
- Bioactivity Profiling : Comparative assays against enzymes like carbonic anhydrase (common sulfonamide targets).
- Solubility and Stability : Computational predictions (e.g., logP, pKa) using tools like Multiwfn , complemented by experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
